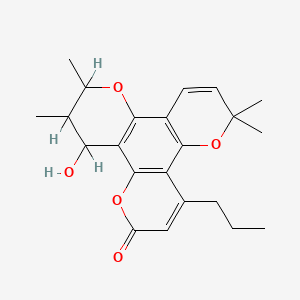![molecular formula C11H11NS B8761491 [1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-](/img/structure/B8761491.png)
[1]Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- is a heterocyclic compound that belongs to the class of benzothienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- consists of a benzene ring fused to a thieno[2,3-c]pyridine moiety, which is further hydrogenated to form a tetrahydro derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions::
- Pictet-Spengler Reaction: One of the most common methods for synthesizing 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with formaldehyde in the presence of concentrated hydrochloric acid . This reaction leads to the formation of the tetrahydrobenzothienopyridine ring system.
- Cyclization with Aromatic and Heteroaromatic Aldehydes: Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .
Industrial Production Methods: Industrial production methods for 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- typically involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. These methods often use reagents such as trimethylchlorosilane and dimethylformamide to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions::
- Oxidation: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- can undergo oxidation reactions to form aromatic derivatives. These reactions typically use oxidizing agents such as potassium permanganate or chromium trioxide .
- Reduction: The compound can be reduced using reagents like sodium borohydride to form dihydro derivatives .
- Substitution: Substitution reactions can occur at various positions on the benzothienopyridine ring system. Common reagents for these reactions include halogens and alkylating agents .
- Oxidation: Potassium permanganate, chromium trioxide
- Reduction: Sodium borohydride
- Substitution: Halogens, alkylating agents
- Oxidation: Aromatic benzothienopyridine derivatives
- Reduction: Dihydrobenzothienopyridine derivatives
- Substitution: Halogenated or alkylated benzothienopyridine derivatives
Aplicaciones Científicas De Investigación
Chemistry::
- Synthesis of Complex Molecules: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- serves as a building block for the synthesis of more complex heterocyclic compounds .
- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
- Psychotropic Effects: Derivatives of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- have shown potential as analgesics, tranquilizers, antidepressants, and anorexic agents .
Mecanismo De Acción
The mechanism of action of 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.
Comparación Con Compuestos Similares
Similar Compounds::
- Benzothieno[2,3-C]pyridine: The non-hydrogenated form of the compound.
- Benzofuro[2,3-C]pyridine: A similar compound with an oxygen atom replacing the sulfur atom in the thieno ring .
- Tetrahydrobenzothieno[2,3-D]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring .
- Biological Activity: 1Benzothieno[2,3-C]pyridine,1,2,3,4-tetrahydro- exhibits unique biological activities compared to its non-hydrogenated counterpart due to the presence of the tetrahydro ring system .
- Chemical Reactivity: The tetrahydro derivative has different chemical reactivity, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C11H11NS |
|---|---|
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 |
Clave InChI |
LOSHLRVJQKCQNH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C3=CC=CC=C3S2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Oxazole,4-(chloromethyl)-5-methyl-2-[4-(1-methylethyl)phenyl]-](/img/structure/B8761423.png)







![2,3-dichloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8761494.png)
